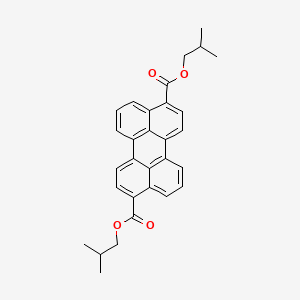

Diisobutyl perylene-3,9-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(2-methylpropyl) perylene-3,9-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28O4/c1-17(2)15-33-29(31)25-13-11-23-20-8-6-10-22-26(30(32)34-16-18(3)4)14-12-24(28(20)22)19-7-5-9-21(25)27(19)23/h5-14,17-18H,15-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNJGHNUXCVDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=C2C3=C4C(=CC=C3)C(=CC=C4C5=C2C1=CC=C5)C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062621 | |

| Record name | Diisobutyl 3,9-perylenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2744-50-5 | |

| Record name | Fluorescent Yellow 8G | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2744-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,9-Perylenedicarboxylic acid, 3,9-bis(2-methylpropyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002744505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,9-Perylenedicarboxylic acid, 3,9-bis(2-methylpropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisobutyl 3,9-perylenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisobutyl 3,9-perylenedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Diisobutyl Perylene-3,9-dicarboxylate

CAS Number: 2744-50-5

Abstract

This technical guide provides a comprehensive overview of Diisobutyl perylene-3,9-dicarboxylate, a fluorescent dye and organic semiconductor belonging to the perylene ester family. Perylene derivatives are of significant interest to researchers in materials science and drug development due to their exceptional photophysical properties, including high quantum yields and excellent photostability. This document details the physicochemical properties, synthesis, spectroscopic characterization, and key applications of this compound, with a focus on its role in organic electronics and potential in bioimaging. Detailed experimental protocols and structured data are presented to support researchers and scientists in their work with this compound.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 2744-50-5, is an organic compound characterized by a polycyclic aromatic hydrocarbon core of perylene, functionalized with two isobutyl ester groups at the 3 and 9 positions.[1] This substitution pattern enhances the solubility of the perylene core in common organic solvents, facilitating its processing for various applications.[1] The compound is also known by other names including C.I. Solvent Green 5 and Fluorescent Yellow 8G.[2] Perylene esters, in general, are valued for their strong luminescence and thermal stability. The unique electronic structure of the perylene core gives rise to its characteristic absorption and emission in the visible spectrum, making it a valuable component in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for professionals in research and development.

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2744-50-5 | [1] |

| Molecular Formula | C₃₀H₂₈O₄ | [1] |

| Molecular Weight | 452.54 g/mol | [1] |

| Appearance | Light yellow to orange powder/crystal | |

| Boiling Point | 614.3 °C at 760 mmHg | [2] |

| Density | 1.217 g/cm³ | [1][2] |

| Solubility | Insoluble in water, good solubility in oil solvents, slightly soluble in Toluene. | |

| Storage | Sealed in dry, room temperature. |

Table 2: Spectroscopic Data

| Spectroscopic Data | Predicted/Typical Values |

| ¹H NMR | Aromatic protons (perylene core): ~7.5-8.5 ppm; -CH₂- (isobutyl): ~4.0-4.5 ppm; -CH- (isobutyl): ~2.0-2.5 ppm; -CH₃ (isobutyl): ~1.0-1.5 ppm |

| ¹³C NMR | Aromatic carbons: ~120-135 ppm; Carbonyl carbon: ~165-170 ppm; Alkyl carbons: ~20-70 ppm |

| FT-IR | C=O stretch (ester): ~1720-1740 cm⁻¹; C-O stretch: ~1100-1300 cm⁻¹; Aromatic C-H stretch: >3000 cm⁻¹; Aliphatic C-H stretch: <3000 cm⁻¹ |

| UV-Vis Absorption (in solution) | λmax ~450-500 nm |

| Fluorescence Emission (in solution) | λem ~500-550 nm |

Synthesis and Purification

The primary method for synthesizing this compound is through the esterification of perylene-3,9-dicarboxylic acid with isobutanol.[1]

Synthesis of Perylene-3,9-dicarboxylic Acid (Precursor)

Several routes to the precursor, perylene-3,9-dicarboxylic acid, have been proposed:

-

From 3,9-Dihaloperylene: This involves the displacement of halogens (bromo or chloro) with cyanide groups using cuprous cyanide, followed by hydrolysis of the resulting dinitrile to the dicarboxylic acid.

-

From Perylene: A double Friedel-Crafts acylation of perylene with acetyl chloride yields 3,9-diacetylperylene, which can then be oxidized to the dicarboxylic acid using an alkaline solution.

Esterification to this compound

A general experimental protocol for the esterification reaction is as follows:

Materials:

-

Perylene-3,9-dicarboxylic acid

-

Isobutanol (excess)

-

Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

-

High-boiling point solvent (e.g., nitrobenzene)[3]

-

Phosphorus trichloride (optional, as a dehydrating agent)[3]

Procedure:

-

A mixture of perylene-3,9-dicarboxylic acid, a molar excess of isobutanol, and a catalytic amount of a strong acid are suspended in a suitable solvent.

-

The reaction mixture is heated to reflux, and water is removed azeotropically to drive the reaction to completion.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is isolated by filtration or by removing the solvent under reduced pressure.

Purification: The crude this compound is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system. The purity of the final product can be validated using High-Performance Liquid Chromatography (HPLC).[1]

Applications in Scientific Research

This compound is a versatile compound with applications spanning chemistry, biology, and materials science.[1]

Organic Electronics

Perylene derivatives are well-known for their n-type semiconductor properties, making them suitable for use in organic electronic devices.

-

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yield and stability of this compound make it a candidate for the emissive layer in OLEDs. Its solubility allows for solution-based processing, which can lower manufacturing costs.

-

Organic Photovoltaics (OPVs): The strong absorption of visible light by the perylene core enables its use as an electron acceptor material in the active layer of OPV devices.

Bioimaging and Fluorescent Markers

The inherent fluorescence of this compound makes it a valuable tool for biological imaging.[1] Its photostability allows for prolonged observation under illumination. While specific applications in drug development are still under investigation, its use as a fluorescent marker to visualize cellular components or track drug delivery systems is a promising area of research.

Experimental Protocol for Fluorescence Microscopy:

-

Preparation of Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution.

-

Labeling: Incubate the biological sample (e.g., cells, tissues) with a working solution of the fluorescent dye. The optimal concentration and incubation time need to be determined empirically.

-

Washing: Remove excess dye by washing the sample with a suitable buffer solution.

-

Imaging: Mount the sample on a microscope slide and visualize using a fluorescence microscope equipped with appropriate excitation and emission filters.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation. The hazard statement H302 indicates that it is harmful if swallowed.[4]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or under a fume hood.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Store in a tightly sealed container in a dry, cool place.

Conclusion

This compound is a valuable organic material with significant potential in the fields of organic electronics and bioimaging. Its favorable photophysical properties, combined with its enhanced solubility, make it an attractive candidate for further research and development. This technical guide has summarized the key information regarding its synthesis, properties, and applications to aid researchers in their endeavors with this promising compound. Further studies are warranted to fully elucidate its spectroscopic properties and explore its full range of applications, particularly in the realm of drug delivery and diagnostics.

References

An In-depth Technical Guide to Diisobutyl Perylene-3,9-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisobutyl perylene-3,9-dicarboxylate is a fluorescent organic compound belonging to the perylene dicarboxylate ester family. Its rigid, aromatic perylene core imparts strong photophysical properties, making it a compound of significant interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, and its current and potential applications, particularly in bioimaging and materials science. While its direct interactions with specific biological signaling pathways are still an emerging area of research, its utility as a fluorescent probe suggests potential for advanced applications in drug delivery and diagnostics.

Chemical and Physical Properties

This compound, also known by its IUPAC name bis(2-methylpropyl) perylene-3,9-dicarboxylate, is characterized by the molecular formula C₃₀H₂₈O₄ and a molecular weight of approximately 452.54 g/mol .[1] Its unique structure, featuring a polycyclic aromatic hydrocarbon core with isobutyl ester groups at the 3 and 9 positions, governs its physicochemical properties.[1] There are some discrepancies in the reported physical appearance, with some sources describing it as a colorless liquid and others as a solid or dark green powder, which may depend on its purity and isomeric composition.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₃₀H₂₈O₄ | [1][2][3] |

| Molecular Weight | 452.54 g/mol | [1][4][5][6] |

| CAS Number | 2744-50-5 | [1][2][3] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | bis(2-methylpropyl) perylene-3,9-dicarboxylate, Perylenedicarboxylic Acid Diisobutyl Ester, Solvent Green 5 | [4][6] |

| Physical Form | Solid or colorless liquid | [1][2] |

| Boiling Point | ~246°C or 614.3°C at 760 mmHg | [1][4] |

| Density | 1.217 g/cm³ | [1][4] |

| Solubility | Insoluble in water; soluble in organic solvents such as toluene. | [6] |

Synthesis and Purification

The most common method for synthesizing this compound is through the esterification of perylene-3,9-dicarboxylic acid with isobutanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and requires the removal of water to drive the reaction to completion.[1]

Experimental Protocol: Esterification of Perylene-3,9-dicarboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend perylene-3,9-dicarboxylic acid in a mixture of isobutanol (serving as both reactant and solvent) and a non-polar solvent like toluene to aid in azeotropic water removal.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid or a few drops of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the completion of the reaction.

-

Workup: After cooling, the reaction mixture is typically washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over anhydrous magnesium sulfate.

-

Purification: The crude product is purified by removing the solvent under reduced pressure. Further purification can be achieved through column chromatography on silica gel or by recrystallization. Purity is assessed by High-Performance Liquid Chromatography (HPLC) with UV detection, with a purity of >98% being achievable.[1] Structural confirmation is obtained through ¹H-NMR spectroscopy and elemental analysis.[1]

An alternative synthetic route involves the use of phosphorus trichloride in a nitrobenzene solvent for the condensation of 3,9-perylene dicarboxylic acid and isobutanol.[7]

Applications

The rigid and extensive π-conjugated system of the perylene core gives this compound its characteristic strong fluorescence, making it suitable for a variety of applications.

-

Fluorescent Dyes and Pigments: It is commercially known as Solvent Green 5 and is used for coloring various materials.[6]

-

Bioimaging: Its high quantum yield and photostability make it an excellent candidate for a fluorescent marker in biological imaging. It can be used to label cellular structures or track biological processes.

-

Materials Science: This compound is utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electron-transport and light-emitting properties.

-

Drug Delivery Research: While specific applications are in early stages, there is interest in using perylene derivatives in drug delivery systems, where their fluorescence can be used to monitor the delivery and release of therapeutic agents.[1]

Biological Interactions and Drug Development

Currently, there is limited specific information available regarding the direct interaction of this compound with defined signaling pathways in biological systems. Its mechanism of action in a biological context is primarily related to its photophysical properties, which allow it to act as a fluorescent probe.[1]

For drug development professionals, the key value of this molecule lies in its potential as a component of more complex systems. For instance, it could be incorporated into nanoparticles or larger drug conjugates to:

-

Track Delivery: The inherent fluorescence allows for real-time tracking of the drug delivery vehicle's biodistribution and cellular uptake.

-

Image-Guided Therapy: It can be used in theranostic systems where it provides a diagnostic signal (fluorescence) while a linked therapeutic agent performs its function.

Future research is needed to elucidate any intrinsic biological activity of this compound and to identify any specific cellular targets or pathways it may modulate.

Conclusion

This compound is a versatile organic molecule with a robust set of photophysical properties. While its primary applications have been in materials science and as a fluorescent dye, its potential in the biomedical field, particularly in bioimaging and as a component of advanced drug delivery systems, is an active area of interest. This guide has provided the core technical information required for researchers and drug development professionals to understand and utilize this compound in their work. Further investigation into its specific biological interactions will undoubtedly open up new avenues for its application in medicine and biology.

References

- 1. This compound | 2744-50-5 | Benchchem [benchchem.com]

- 2. This compound | 2744-50-5 [sigmaaldrich.com]

- 3. This compound - Marques da Silva & Neves, Lda [marquessilvaneves.com]

- 4. Sciencemadness Discussion Board - Synthesis of diisobutyl 3,9 perylenedicarboxylate - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Diisobutyl Perylenedicarboxylate | C30H28O4 | CID 71433251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. chembk.com [chembk.com]

Unveiling the Photophysical Profile of Diisobutyl Perylene-3,9-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl perylene-3,9-dicarboxylate is a fluorescent organic compound belonging to the perylene dye family. Perylene derivatives are renowned for their exceptional photostability and high fluorescence quantum yields, making them valuable tools in various scientific and biomedical applications, including bioimaging and as fluorescent markers.[1] This technical guide provides a comprehensive overview of the known photophysical properties of closely related 3,9-disubstituted perylene esters, offering a predictive framework for the behavior of this compound. Furthermore, this document outlines detailed experimental protocols for the precise characterization of its photophysical parameters.

Core Photophysical Properties: A Comparative Analysis

Table 1: Absorption and Emission Maxima of 3,9-Disubstituted Perylene Analogs in Various Solvents [2]

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |

| 3,9-dimethoxyperylene | Toluene | 425, 451 | 460, 488 |

| 3,9-bis(1-octyloxy)perylene | Toluene | 430, 457 | 466, 494 |

| 3,9-bis(1-octanoyloxy)perylene | Toluene | 418, 442 | 450, 477 |

| 3,9-dimethoxyperylene | Dichloromethane | 431, 458 | 468, 498 |

| 3,9-bis(1-octyloxy)perylene | Dichloromethane | 436, 464 | 473, 503 |

| 3,9-bis(1-octanoyloxy)perylene | Dichloromethane | 423, 448 | 457, 485 |

Table 2: Fluorescence Quantum Yields (Φ_f) and Lifetimes (τ_f) of 3,9-Disubstituted Perylene Analogs in Toluene [2]

| Compound | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |

| 3,9-dimethoxyperylene | 0.65 | 4.1 |

| 3,9-bis(1-octyloxy)perylene | 0.85 | 4.9 |

| 3,9-bis(1-octanoyloxy)perylene | 0.95 | 5.4 |

Experimental Protocols

To determine the precise photophysical properties of this compound, the following experimental methodologies are recommended.

Sample Preparation

A stock solution of this compound should be prepared in a high-purity spectroscopic grade solvent (e.g., toluene, dichloromethane).[2] Serial dilutions are then made to prepare a series of solutions with varying concentrations. For absorption and fluorescence measurements, it is crucial to work with concentrations that result in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[2] All sample preparation should be conducted under dim light to prevent photobleaching.[2]

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and the molar extinction coefficient (ε).

Methodology:

-

A dual-beam UV-Vis spectrophotometer is calibrated using the pure solvent as a reference.

-

The absorbance spectra of the prepared solutions of this compound are recorded over a wavelength range of approximately 300 nm to 600 nm.

-

The wavelengths of maximum absorbance (λ_abs) are identified from the spectra.

-

The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at a specific wavelength, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). A plot of absorbance versus concentration should be linear, and the slope will be equal to ε.

Steady-State Fluorescence Spectroscopy

Objective: To determine the emission maxima (λ_em).

Methodology:

-

A spectrofluorometer is used to measure the fluorescence emission spectra.

-

The sample is excited at its longest wavelength absorption maximum (λ_abs).

-

The emission spectrum is recorded over a wavelength range starting from the excitation wavelength to the near-infrared region.

-

The wavelengths of maximum fluorescence intensity (λ_em) are identified from the corrected emission spectrum.

Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)

Objective: To determine the efficiency of the fluorescence process.

Methodology:

-

A well-characterized fluorescence standard with a known quantum yield in the same solvent is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

-

The absorbance of both the standard and the sample solutions are measured at the same excitation wavelength and adjusted to be very similar (ideally < 0.05).

-

The fluorescence emission spectra of both the standard and the sample are recorded under identical experimental conditions (excitation wavelength, slit widths).

-

The integrated fluorescence intensity (the area under the emission curve) is calculated for both the standard and the sample.

-

The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

Fluorescence Lifetime (τ_f) Measurement

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology:

-

Time-Correlated Single Photon Counting (TCSPC) is the preferred method for measuring fluorescence lifetimes in the nanosecond range.

-

The sample is excited by a pulsed light source (e.g., a picosecond laser diode or a light-emitting diode) with a high repetition rate.

-

The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

-

A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay profile.

-

The fluorescence lifetime (τ_f) is determined by fitting the decay curve to one or more exponential functions.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the comprehensive photophysical characterization of this compound.

Caption: Experimental workflow for the synthesis and photophysical characterization of this compound.

References

Synthesis and Characterization of Diisobutyl Perylene-3,9-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Diisobutyl perylene-3,9-dicarboxylate, a fluorescent organic compound with applications in materials science and bioimaging.[1] This document details experimental protocols, quantitative data, and logical workflows to assist researchers in the preparation and analysis of this perylene derivative.

Introduction

This compound is a member of the perylene dicarboxylate ester family, known for their robust photophysical properties, including strong light absorption and fluorescence emission.[1] Its molecular formula is C₃₀H₂₈O₄, with a molecular weight of approximately 452.54 g/mol .[1] The core structure consists of a polycyclic aromatic hydrocarbon, perylene, functionalized with two isobutyl ester groups at the 3 and 9 positions. This substitution pattern enhances its solubility in organic solvents, facilitating its use in various applications.[1]

Synthesis Workflow

The primary synthetic route to this compound involves a two-step process: the formation of the precursor, perylene-3,9-dicarboxylic acid, followed by its esterification with isobutanol.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of Perylene-3,9-dicarboxylic Acid (Precursor)

A common route to perylene-3,9-dicarboxylic acid involves a Friedel-Crafts acylation of perylene, followed by an oxidation step.[2]

-

Friedel-Crafts Acylation: Perylene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an appropriate solvent (e.g., dichloromethane) to yield 3,9-diacetylperylene.

-

Oxidation: The resulting 3,9-diacetylperylene is then oxidized using a suitable oxidizing agent, such as sodium hypochlorite, to form perylene-3,9-dicarboxylic acid. The product is typically isolated by filtration and purified by recrystallization.

Synthesis of this compound

The final product is synthesized via esterification of perylene-3,9-dicarboxylic acid with isobutanol.

Method 1: Acid Catalysis [1]

-

A mixture of perylene-3,9-dicarboxylic acid, an excess of isobutanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is refluxed.

-

Water generated during the reaction is removed to drive the equilibrium towards the ester product.

-

Upon completion, the reaction mixture is cooled, and the crude product is isolated.

Method 2: Using Phosphorus Trichloride [3]

-

Perylene-3,9-dicarboxylic acid and isobutanol are used as raw materials with nitrobenzene as the solvent.

-

Phosphorus trichloride is added to facilitate the condensation reaction.

-

The final product is obtained after solvent recovery and subsequent post-treatment processes, followed by drying.

Purification

The crude this compound is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).[1]

Characterization Workflow

A comprehensive characterization of the synthesized compound is crucial to confirm its identity, purity, and properties.

Caption: General workflow for the characterization of the final product.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₀H₂₈O₄ | [1] |

| Molecular Weight | 452.54 g/mol | [1] |

| CAS Number | 2744-50-5 | [1] |

| Appearance | Yellow to orange solid | [4] |

| Boiling Point | 614.3 °C at 760 mmHg | [5] |

| Density | 1.217 g/cm³ | [5] |

| Purity (HPLC) | 97.92% | [4] |

Spectroscopic Data

UV-Visible Spectroscopy

| Solvent | λmax (nm) | Reference |

| Dichloromethane (CH₂Cl₂) | ~437 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Perylene Core Protons | 7.5 - 8.5 (complex multiplets) | 120 - 135 |

| -CH₂- (isobutyl) | ~4.1 (d) | ~72 |

| -CH- (isobutyl) | ~2.1 (m) | ~28 |

| -CH₃ (isobutyl) | ~1.0 (d) | ~19 |

| Carbonyl (C=O) | - | ~168 |

Mass Spectrometry (MS) (Predicted)

| Ion | Predicted m/z |

| [M]⁺ | 452.20 |

| [M+H]⁺ | 453.20 |

| [M+Na]⁺ | 475.18 |

Conclusion

This technical guide outlines the synthesis and characterization of this compound. The provided protocols and data serve as a valuable resource for researchers working with perylene derivatives. While specific experimental NMR and mass spectra for this exact compound are not widely published, the presented information, including predicted data based on similar structures, offers a strong foundation for its successful synthesis and identification. Further research to fully document the experimental spectroscopic data of this compound is encouraged.

References

- 1. This compound | 2744-50-5 | Benchchem [benchchem.com]

- 2. Sciencemadness Discussion Board - Synthesis of diisobutyl 3,9 perylenedicarboxylate - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. chembk.com [chembk.com]

- 4. file.chemscene.com [file.chemscene.com]

- 5. americanelements.com [americanelements.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

A Technical Guide to the Solubility of Diisobutyl Perylene-3,9-dicarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diisobutyl perylene-3,9-dicarboxylate, a fluorescent dye with applications in various scientific fields. Due to a lack of readily available quantitative solubility data in peer-reviewed literature and technical datasheets, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining its solubility in organic solvents.

Introduction to this compound

This compound is a derivative of perylene, a polycyclic aromatic hydrocarbon. Its chemical structure, featuring a planar perylene core and two bulky isobutyl ester groups, gives it unique photophysical properties, making it a subject of interest for applications such as organic electronics and fluorescent probes. The solubility of this compound is a critical parameter for its synthesis, purification, and application, influencing its processability and performance in various matrices.

Qualitative Solubility Profile

Based on available chemical supplier information, the solubility of this compound can be broadly categorized as follows:

-

Aqueous Solvents: Insoluble in water.

-

Non-polar Organic Solvents: Generally exhibits good solubility in oil-based solvents[1]. It is reported to be slightly soluble in toluene[1].

-

Polar Aprotic Solvents: Specific data is not available, but based on its structure, moderate solubility in solvents like chloroform, and tetrahydrofuran (THF) could be anticipated.

-

Polar Protic Solvents: Expected to have low solubility in polar protic solvents such as ethanol and methanol due to the non-polar nature of the perylene core and the isobutyl chains.

A summary of the qualitative solubility is presented in the table below. It is important to note that these are general descriptions and the actual solubility can be influenced by factors such as temperature, purity of the compound, and the presence of any isomers.

| Solvent Class | Example Solvents | Qualitative Solubility |

| Non-polar Aromatic | Toluene | Slightly Soluble[1] |

| Oil-based Solvents | - | Good Solubility[1] |

| Halogenated Solvents | Chloroform | Expected to be Soluble |

| Ethers | THF | Expected to be Soluble |

| Ketones | Acetone | Expected to have Limited Solubility |

| Alcohols | Ethanol, Methanol | Expected to have Low Solubility |

| Water | Water | Insoluble |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following gravimetric method is a standard approach for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The solution should be continuously agitated during this time.

-

-

Separation of Undissolved Solid:

-

After equilibration, remove the vial from the shaker and let it stand to allow the excess solid to settle.

-

For finer particles, centrifuge the vial at a moderate speed to facilitate the separation of the solid phase.

-

-

Sample Collection:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.

-

To ensure all undissolved particles are removed, pass the collected supernatant through a chemically compatible syringe filter into a pre-weighed, clean, and dry volumetric flask.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the volumetric flask using a gentle stream of nitrogen or by placing it in a fume hood. For higher boiling point solvents, a rotary evaporator can be used.

-

Once the solvent is completely removed, place the flask in an oven at a temperature below the compound's melting point to dry the solid residue until a constant weight is achieved.

-

Allow the flask to cool to room temperature in a desiccator before weighing it on the analytical balance.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of dried solid (g)) / (Volume of saturated solution collected (L))

-

The experiment should be repeated at least three times to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

References

An In-depth Technical Guide to Diisobutyl Perylene-3,9-dicarboxylate: Properties, Synthesis, and Potential Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diisobutyl perylene-3,9-dicarboxylate, a fluorescent organic compound. The document details its chemical identity, including its IUPAC name, physicochemical properties, and a detailed synthesis protocol. While direct applications in drug development for this specific molecule are not yet extensively documented, this guide explores its potential based on the well-established use of the broader class of perylene derivatives in biomedical research. This includes potential applications in cellular imaging and as a photosensitizer in photodynamic therapy. This guide aims to serve as a foundational resource for researchers interested in exploring the potential of this and related compounds in the pharmaceutical and life sciences.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for this compound is bis(2-methylpropyl) perylene-3,9-dicarboxylate [1]. It is also commonly referred to as diisobutyl 3,9-perylenedicarboxylate[2][3].

The molecular structure consists of a polycyclic aromatic hydrocarbon core, perylene, with two isobutyl ester groups attached at the 3 and 9 positions. This structure gives the molecule its characteristic fluorescence and chemical properties.

| Property | Value | Source |

| IUPAC Name | bis(2-methylpropyl) perylene-3,9-dicarboxylate | [1] |

| Synonyms | Diisobutyl 3,9-perylenedicarboxylate, Perylene-3,9-dicarboxylic acid diisobutyl ester | [2][3] |

| CAS Number | 2744-50-5 | [2] |

| Molecular Formula | C₃₀H₂₈O₄ | [2] |

| Molecular Weight | 452.55 g/mol | [2] |

| Physical Form | Solid, reddish-yellow to yellow-red crystal powder | [2] |

| Storage Temperature | Room temperature, sealed in a dry environment | [3][4] |

| Purity | ≥95% | [1][3][4] |

| Solubility | Soluble in organic solvents | [2] |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of perylene-3,9-dicarboxylic acid with isobutanol.

Experimental Protocol:

Materials:

-

Perylene-3,9-dicarboxylic acid

-

Isobutanol

-

Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., toluene)

-

Dean-Stark apparatus

-

Standard laboratory glassware for reflux and purification

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve perylene-3,9-dicarboxylic acid in an excess of isobutanol and an anhydrous solvent such as toluene.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to the mixture.

-

Heat the reaction mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.

-

Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extract the organic layer and wash it with brine.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the final product.

Potential Applications in Drug Development

While specific biological applications of this compound are not extensively reported, the broader class of perylene derivatives, particularly perylene diimides (PDIs), has shown significant promise in various biomedical applications. By analogy, this compound may possess similar potential.

Cellular and In Vivo Imaging

Perylene derivatives are known for their high fluorescence quantum yields and photostability, making them excellent candidates for use as fluorescent probes in biological imaging[4][5].

Potential Workflow for Evaluating as an Imaging Agent:

References

- 1. This compound - Marques da Silva & Neves, Lda [marquessilvaneves.com]

- 2. This compound | 2744-50-5 | Benchchem [benchchem.com]

- 3. This compound | 2744-50-5 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Absorption and Emission Spectra of Diisobutyl Perylene-3,9-dicarboxylate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the absorption and emission spectral properties of Diisobutyl perylene-3,9-dicarboxylate. Due to the limited availability of a complete photophysical dataset for this compound in the public domain, this guide utilizes data from a closely related analogue, 3,9-bis(1-octanoyloxy)perylene, to provide representative insights into the expected spectroscopic behavior. This approach is taken to offer a valuable resource while acknowledging the data gap for the specific compound of interest. The methodologies and underlying principles are broadly applicable to this class of perylene derivatives.

Introduction to Perylene-3,9-dicarboxylates

Perylene-3,9-dicarboxylates are a class of polycyclic aromatic hydrocarbons known for their robust photophysical properties, including strong absorption in the visible region, high fluorescence quantum yields, and excellent photostability. These characteristics make them highly valuable in a range of applications, from fluorescent probes and organic light-emitting diodes (OLEDs) to sensitizers in photodynamic therapy and triplet-triplet annihilation upconversion systems. The substitution at the 3 and 9 positions of the perylene core with dicarboxylate ester groups, such as diisobutyl esters, enhances solubility in organic solvents and allows for the fine-tuning of their electronic and photophysical properties.

This compound has the molecular formula C₃₀H₂₈O₄ and a molecular weight of 452.54 g/mol [1][2]. Its chemical structure, characterized by the rigid perylene core and the flexible isobutyl ester groups, gives rise to its distinct spectroscopic signature.

Spectroscopic Data

The following tables summarize the key photophysical parameters for a close analogue of this compound, namely 3,9-bis(1-octanoyloxy)perylene. These values provide a strong indication of the expected performance of this compound in various solvent environments.

Table 1: Absorption and Emission Maxima

| Solvent | Absorption Maxima (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λ_max | Emission Maxima (λ_em, nm) |

| Cyclohexane | 440, 415, 392 | 2.8 x 10⁴ (at 440 nm) | 448, 475, 508 |

| Toluene | 446, 420, 397 | 2.9 x 10⁴ (at 446 nm) | 455, 482, 516 |

| Dichloromethane | 447, 422, 398 | 3.0 x 10⁴ (at 447 nm) | 457, 485, 520 |

| Acetonitrile | 441, 416, 394 | 3.1 x 10⁴ (at 441 nm) | 452, 479, 512 |

| Dimethyl Sulfoxide | 448, 422, 399 | 2.7 x 10⁴ (at 448 nm) | 460, 488, 523 |

Data is for the analogue 3,9-bis(1-octanoyloxy)perylene and is sourced from G.R. et al. (2012).

Table 2: Fluorescence Lifetime and Quantum Yield

| Solvent | Fluorescence Lifetime (τ_f, ns) | Fluorescence Quantum Yield (Φ_f) |

| Cyclohexane | 5.2 | 0.85 |

| Toluene | 5.1 | 0.82 |

| Dichloromethane | 4.9 | 0.78 |

| Acetonitrile | 5.3 | 0.88 |

| Dimethyl Sulfoxide | 4.8 | 0.75 |

Data is for the analogue 3,9-bis(1-octanoyloxy)perylene and is sourced from G.R. et al. (2012). The fluorescence quantum yield of unsubstituted perylene is close to unity.

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed to characterize the absorption and emission spectra of perylene dicarboxylates.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of the compound in various solvents.

Methodology:

-

Sample Preparation: Prepare a stock solution of the perylene derivative in a high-purity solvent (e.g., dichloromethane) at a known concentration (e.g., 1 mM). From the stock solution, prepare a series of dilutions in the desired solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, dimethyl sulfoxide) to obtain concentrations in the range of 1-10 µM.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing the pure solvent.

-

Measure the absorbance spectra of the sample solutions from 300 to 600 nm.

-

Ensure that the maximum absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_abs).

-

Calculate the molar extinction coefficient (ε) at each λ_abs using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Fluorescence Spectroscopy

Objective: To determine the emission maxima (λ_em) of the compound in various solvents.

Methodology:

-

Sample Preparation: Use the same solutions prepared for the UV-Vis absorption spectroscopy. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with a xenon arc lamp as the excitation source and a photomultiplier tube (PMT) detector.

-

Measurement:

-

Excite the sample at one of its absorption maxima (e.g., the longest wavelength absorption peak).

-

Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to ~700 nm.

-

Record the emission spectrum of the pure solvent to subtract any background fluorescence.

-

-

Data Analysis:

-

Identify the wavelengths of maximum fluorescence emission (λ_em).

-

Fluorescence Quantum Yield Determination (Comparative Method)

Objective: To determine the fluorescence quantum yield (Φ_f) of the compound relative to a known standard.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a well-characterized quantum yield and with absorption and emission properties similar to the sample. For perylene derivatives, a common standard is 9,10-diphenylanthracene in cyclohexane (Φ_f = 0.90).

-

Sample and Standard Preparation: Prepare a series of dilutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

-

Measurement:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The fluorescence quantum yield of the sample (Φ_f,sample) is calculated using the following equation: Φ_f,sample = Φ_f,std * (m_sample / m_std) * (n_sample² / n_std²) where Φ_f,std is the quantum yield of the standard, m is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement

Objective: To determine the fluorescence lifetime (τ_f) of the excited state of the compound.

Methodology:

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system. The excitation source is typically a pulsed laser or a light-emitting diode (LED).

-

Measurement:

-

Excite the sample at a wavelength corresponding to an absorption maximum.

-

Collect the fluorescence decay profile at the wavelength of maximum emission.

-

Record an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

-

Data Analysis:

-

Deconvolute the instrument response function from the measured fluorescence decay.

-

Fit the decay curve to a single or multi-exponential function to determine the fluorescence lifetime(s). For many perylene derivatives in solution, a mono-exponential decay is observed.

-

Application Workflow: Triplet-Triplet Annihilation Upconversion (TTA-UC)

Perylene derivatives like this compound can act as annihilators in Triplet-Triplet Annihilation Upconversion (TTA-UC) systems. TTA-UC is a process where two low-energy photons are converted into a single higher-energy photon. The following diagram illustrates the workflow of this process.

Caption: Workflow of Triplet-Triplet Annihilation Upconversion (TTA-UC).

The experimental setup for measuring TTA-UC typically involves a continuous-wave (CW) laser for excitation of the sensitizer, a sample holder for the solution containing both the sensitizer and the annihilator, and a spectrometer to detect the upconverted emission from the annihilator at a shorter wavelength than the excitation light. The solution must be deoxygenated as molecular oxygen can quench the triplet states, thus inhibiting the TTA-UC process.

Conclusion

References

A Technical Guide to the Thermal Stability of Diisobutyl Perylene-3,9-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of diisobutyl perylene-3,9-dicarboxylate, a fluorescent dye and organic semiconductor. While specific experimental data on the thermal decomposition of this particular compound is limited in publicly available literature, this document consolidates existing information and provides general experimental protocols for its assessment. The inherent stability of the perylene core suggests that this compound possesses robust thermal properties.

Overview of Thermal Stability

The thermal stability of a compound is a critical parameter for its application in various fields, including organic electronics, materials science, and pharmaceuticals. It dictates the temperature range within which the material can be processed and used without undergoing chemical decomposition. For organic molecules like this compound, thermal stability is often evaluated by techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

The perylene core is known for its exceptional thermal stability, a property that is generally imparted to its derivatives.[1] This stability is attributed to the extensive π-conjugation of the polycyclic aromatic hydrocarbon structure.

Quantitative Thermal Data

| Parameter | Value | Source |

| Predicted Boiling Point | 614.3 °C | ChemBK |

| Predicted Boiling Point | >600 °C (for perylene core) | Benchchem[1] |

For context, other perylene derivatives, such as certain perylene bisimides, have been reported to exhibit high decomposition temperatures, often exceeding 400 °C.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability of this compound, the following standard experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) of this compound, which is the temperature at which the compound begins to lose mass due to decomposition.

Methodology:

-

Sample Preparation: A small amount of the this compound powder (typically 5-10 mg) is accurately weighed and placed into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

A temperature program is set, typically starting from ambient temperature (e.g., 25 °C) and ramping up to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The decomposition temperature is typically determined as the onset temperature of the major weight loss step, often calculated from the intersection of the baseline and the tangent of the decomposition curve.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as the melting point (Tm) and glass transition temperature (Tg) of this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

A temperature program is established, which usually involves a heating and cooling cycle to observe all relevant thermal transitions. For example, the sample might be heated from 25 °C to 300 °C at a rate of 10 °C/min, held for a few minutes, and then cooled back to 25 °C at the same rate. A second heating scan is often performed to obtain a clear glass transition.

-

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram shows peaks corresponding to endothermic (e.g., melting) and exothermic (e.g., crystallization) events, and step changes corresponding to the glass transition. The peak maximum of an endothermic event is taken as the melting point, while the midpoint of the step change in the heat flow is determined as the glass transition temperature.

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a compound like this compound.

Caption: Workflow for Thermal Stability Analysis.

Conclusion

This compound is expected to exhibit high thermal stability due to its perylene core. While specific experimental data is limited, the provided general protocols for TGA and DSC analysis can be employed to quantitatively determine its thermal properties. Such characterization is essential for defining the processing and operational limits of this material in its various applications. Further experimental investigation is warranted to fully elucidate its thermal behavior.

References

An In-depth Technical Guide to the Electrochemical Properties of Perylene Dicarboxylate Esters

For Researchers, Scientists, and Drug Development Professionals

Perylene dicarboxylate esters and their imide derivatives (perylene diimides or PDIs) are a class of organic compounds extensively studied for their exceptional photophysical and electrochemical properties. Their high electron affinity, excellent chemical and thermal stability, and tunable electronic characteristics make them prime candidates for a wide range of applications, particularly in the field of organic electronics as n-type semiconductors. This technical guide provides a comprehensive overview of the core electrochemical properties of these molecules, details the experimental protocols for their characterization, and illustrates key concepts through structured diagrams.

Core Electrochemical Properties

The electrochemical behavior of perylene dicarboxylate esters is dominated by their ability to undergo reversible reduction processes, a key characteristic of n-type organic semiconductors. The core perylene structure is electron-deficient, and this property can be finely tuned by introducing various substituent groups at the peri and bay positions of the aromatic core. These modifications directly influence the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby altering the reduction and oxidation potentials.

Typically, perylene dicarboxylate esters and their imide derivatives exhibit two reversible one-electron reductions in cyclic voltammetry, corresponding to the formation of the radical anion and the dianion. The first reduction potential is a critical parameter as it relates to the LUMO energy level and, consequently, the electron-accepting capability of the molecule. The introduction of electron-withdrawing groups to the perylene core makes the reduction easier (less negative potential), while electron-donating groups have the opposite effect.

Quantitative Data Summary

The following tables summarize key electrochemical data for various perylene dicarboxylate derivatives, extracted from the literature. These values provide a comparative look at how structural modifications impact the redox potentials and frontier molecular orbital energies.

Table 1: Redox Potentials and HOMO/LUMO Energy Levels of Monoamino-Substituted Perylene Tetracarboxylic Dianhydrides and Diimides [1]

| Compound | First Oxidation (V vs. SCE) | First Reduction (V vs. SCE) | HOMO (eV) | LUMO (eV) |

| 1a | > +1.9 | -0.58 | -5.67 | -3.68 |

| 1b | - | - | -5.65 | -3.67 |

| 1c | - | - | -5.66 | -3.69 |

| 2a | +1.75 | -0.95 | -5.46 | -3.35 |

| 2b | - | - | -5.47 | -3.36 |

| 2c | - | - | -5.45 | -3.34 |

Note: Values were measured in a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF6) in dichloromethane versus a saturated calomel electrode (SCE).[1]

Table 2: Electrochemical Data for Perylene-3,4,9,10-tetracarboxylic tetraethylester (PTTE) [2]

| Property | Value |

| First Oxidation Potential (V vs. Fc/Fc+) | 1.4 |

| First Reduction Potential (V vs. Fc/Fc+) | -1.1 |

| Second Reduction Potential (V vs. Fc/Fc+) | -1.5 |

| Electrochemical Bandgap (eV) | 2.5 ± 0.1 |

| LUMO Energy (eV) | -3.7 |

| HOMO Energy (eV) | -6.2 |

Note: Measurements were carried out in CH2Cl2 with [N(n-Bu)4]PF6 as the supporting electrolyte, a Pt working electrode, an Ag/0.01 M AgNO3/MeCN reference electrode, and a Pt-wire counter electrode, referenced to the internal standard Fc/Fc+.[2]

Experimental Protocols

The primary technique for investigating the electrochemical properties of perylene dicarboxylate esters is Cyclic Voltammetry (CV) . This method provides information on the reduction and oxidation potentials and the stability of the resulting charged species.

Detailed Methodology for Cyclic Voltammetry

A standard experimental setup for performing cyclic voltammetry on perylene dicarboxylate esters is as follows:

-

Instrumentation : A potentiostat/galvanostat is used to control the potential and measure the current.

-

Electrochemical Cell : A three-electrode cell is typically employed.

-

Working Electrode : A platinum (Pt) disk electrode is a common choice.

-

Counter Electrode : A platinum wire serves as the counter electrode.

-

Reference Electrode : A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is used.[3] For non-aqueous measurements, a silver/silver nitrate (Ag/AgNO3) in acetonitrile can also be utilized.[2]

-

-

Solvent and Electrolyte : The measurements are conducted in a suitable organic solvent, such as dichloromethane (CH2Cl2) or N,N-dimethylformamide (DMF), containing a supporting electrolyte.[1][2][3] A common electrolyte is 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6).[1][3]

-

Analyte Concentration : The concentration of the perylene dicarboxylate ester is typically in the range of 1 mM.[2]

-

Referencing : The potential is often calibrated against the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.[2][3]

-

Procedure :

-

The analyte is dissolved in the solvent containing the supporting electrolyte.

-

The solution is purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can interfere with the measurements.

-

The three electrodes are immersed in the solution.

-

The potential is swept linearly from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 50 mV/s).[2][3]

-

The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.

-

From the cyclic voltammogram, the half-wave potentials (E1/2) for the redox processes can be determined, which provide an estimate of the standard redox potentials. The HOMO and LUMO energy levels can then be estimated from the onset oxidation and reduction potentials, respectively, often using the following equations calibrated against Fc/Fc+:

-

E_HOMO = - (E_ox^onset + 4.8) eV

-

E_LUMO = - (E_red^onset + 4.8) eV

Visualizations

Experimental Workflow for Electrochemical Characterization

Caption: Workflow for characterizing the electrochemical properties of perylene dicarboxylate esters.

Relationship Between Molecular Structure, Electrochemical Properties, and Device Performance

Caption: Interplay between molecular structure, electrochemical properties, and device performance.

References

- 1. Highly Soluble Monoamino-Substituted Perylene Tetracarboxylic Dianhydrides: Synthesis, Optical and Electrochemical Properties [mdpi.com]

- 2. Unraveling the electrochemical and spectroscopic properties of neutral and negatively charged perylene tetraethylesters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sites.fct.unl.pt [sites.fct.unl.pt]

Methodological & Application

Application Notes and Protocols: Diisobutyl perylene-3,9-dicarboxylate as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl perylene-3,9-dicarboxylate, also known by its industrial name Solvent Green 5, is a robust fluorescent probe belonging to the perylene dye family.[1][2] Perylene derivatives are well-regarded for their high photostability, thermal stability, and strong fluorescence emission.[1][2] This particular diester derivative exhibits solubility in a range of organic solvents and demonstrates a pronounced green fluorescence, making it a versatile tool for various applications in biological and materials science.[1][2] Its lipophilic nature makes it particularly suitable for staining nonpolar environments such as intracellular lipid droplets and oils. Furthermore, the sensitive fluorescence properties of the perylene core suggest its potential as a sensor for environmental pollutants.

These application notes provide an overview of the properties of this compound and detailed protocols for its use as a fluorescent probe for imaging intracellular lipid droplets and as a potential sensing agent.

Physicochemical and Photophysical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2744-50-5 | [1] |

| Molecular Formula | C₃₀H₂₈O₄ | [1] |

| Molecular Weight | 452.54 g/mol | [1] |

| Appearance | Dark green powder | [2] |

| Solubility | Soluble in organic solvents such as dichloromethane, toluene, and acetone. Insoluble in water. | [2] |

| Thermal Stability | High, with a melting point of 234°C. |

Table 2: Representative Photophysical Properties of this compound

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F, ns) |

| Toluene | ~438 | ~455, ~485 | ~0.90 | ~5.0 |

| Chloroform | ~440 | ~460, ~490 | ~0.85 | ~4.8 |

| Dichloromethane | ~437 | ~458, ~488 | ~0.88 | ~4.9 |

| Acetone | ~435 | ~455, ~485 | ~0.75 | ~4.5 |

| Ethanol | ~436 | ~457, ~487 | ~0.70 | ~4.3 |

Note: The photophysical properties of perylene derivatives can be solvent-dependent. The values presented are estimates based on data for similar 3,9-disubstituted perylene esters and should be considered as a guide. Experimental verification for specific applications is recommended.

Application 1: Staining of Intracellular Lipid Droplets

The lipophilic nature of this compound allows it to readily partition into and accumulate within the nonpolar environment of intracellular lipid droplets. This makes it an effective tool for visualizing and quantifying these organelles in living or fixed cells.

Experimental Protocol: Staining of Lipid Droplets in Cultured Mammalian Cells

Materials:

-

This compound (stock solution: 1 mM in DMSO)

-

Cultured mammalian cells (e.g., HeLa, 3T3-L1) grown on glass-bottom dishes or coverslips

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium

-

Fixative solution (e.g., 4% paraformaldehyde in PBS) (for fixed cell imaging)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets (e.g., excitation ~440 nm, emission ~460-550 nm)

Procedure:

For Live-Cell Imaging:

-

Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.

-

Staining Solution Preparation: Prepare a fresh working solution of this compound by diluting the 1 mM DMSO stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM.

-

Staining: Remove the existing cell culture medium and replace it with the staining solution.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.

-

Washing: Gently wash the cells twice with pre-warmed PBS or fresh culture medium to remove excess probe.

-

Imaging: Immediately image the cells using a fluorescence microscope.

For Fixed-Cell Imaging:

-

Cell Preparation: Culture cells on coverslips to the desired confluency.

-

Fixation: Wash the cells once with PBS and then fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS to remove the fixative.

-

Staining Solution Preparation: Prepare a working solution of this compound (1-5 µM) in PBS.

-

Staining: Add the staining solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Image the stained cells using a fluorescence microscope.

Application 2: Fluorescent Sensing of Environmental Pollutants

Perylene derivatives, particularly perylene diimides, have been shown to act as fluorescent sensors for various analytes, including metal ions. The fluorescence of these compounds can be quenched or enhanced upon interaction with a specific analyte. While specific protocols for this compound as a sensor are not yet established, a general protocol for exploring its potential in this application is provided below. This protocol is based on the principle of fluorescence modulation upon binding.

General Protocol for a Fluorescence-Based Sensing Assay

Materials:

-

This compound (stock solution: 1 mM in a suitable organic solvent like acetonitrile or THF)

-

A range of potential analytes (e.g., solutions of different metal salts)

-

Buffer solution or solvent appropriate for the sensing experiment

-

Fluorometer

Procedure:

-

Probe Solution Preparation: Prepare a dilute working solution of this compound (e.g., 10 µM) in the chosen solvent or buffer system.

-

Baseline Measurement: Record the fluorescence emission spectrum of the probe solution by exciting at its absorption maximum (~437 nm).

-

Analyte Addition: Add a small aliquot of the analyte solution to the probe solution.

-

Incubation: Allow the mixture to incubate for a short period (e.g., 1-5 minutes) to allow for any potential interaction.

-

Fluorescence Measurement: Record the fluorescence emission spectrum again.

-

Data Analysis: Compare the fluorescence intensity before and after the addition of the analyte. A significant change (quenching or enhancement) indicates a sensing event.

-

Titration (Optional): To determine the sensitivity and binding affinity, perform a titration experiment by incrementally adding the analyte to the probe solution and recording the fluorescence spectrum after each addition.

Logical Workflow for Probe Application Development

The development of a new application for a fluorescent probe like this compound follows a logical progression from basic characterization to application-specific validation.

Conclusion

This compound is a promising fluorescent probe with significant potential for applications in cell biology and analytical chemistry. Its strong fluorescence, photostability, and lipophilic character make it an excellent candidate for staining lipid-rich structures. Furthermore, the inherent sensitivity of the perylene core to its environment opens up possibilities for the development of novel fluorescent sensors. The protocols provided herein offer a starting point for researchers to explore and exploit the utility of this versatile fluorophore. As with any fluorescent probe, optimization of staining conditions and careful validation with appropriate controls are essential for obtaining reliable and meaningful results.

References

Application Notes and Protocols for Cellular Imaging with Diisobutyl Perylene-3,9-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl perylene-3,9-dicarboxylate is a fluorescent organic compound with a perylene core, a polycyclic aromatic hydrocarbon. Perylene derivatives are known for their excellent photostability and high fluorescence quantum yields, making them valuable tools in cellular imaging and fluorescence microscopy.[1] The lipophilic nature of the diisobutyl ester side chains suggests that this probe is likely to associate with cellular membranes or other lipid-rich structures within the cell. These application notes provide an overview of the properties of this compound and detailed protocols for its synthesis and use in cellular imaging.

Physicochemical and Photophysical Properties

Table 1: Physicochemical and Photophysical Data

| Property | Value | Reference |

| Chemical Formula | C₃₀H₂₈O₄ | [3] |

| Molecular Weight | 452.55 g/mol | [4] |

| Appearance | Light yellow to orange powder/crystal | [2] |

| Solubility | Soluble in organic solvents like toluene. | [2] |

| Absorption Maximum (λabs) | ~436 nm (in cyclohexane) | [5] |

| Molar Extinction Coefficient (ε) | ~38,500 M⁻¹cm⁻¹ (at 435.75 nm in cyclohexane) | [5] |

| Emission Maximum (λem) | Visible range (estimated to be similar to perylene, ~440-550 nm) | |

| Fluorescence Quantum Yield (ΦF) | ~0.94 (in cyclohexane) |

Note: Photophysical data are for the parent compound perylene and are expected to be similar for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from perylene-3,9-dicarboxylic acid. The reaction involves an acid-catalyzed esterification with isobutanol.[3]

Materials:

-

Perylene-3,9-dicarboxylic acid

-

Isobutanol

-

Concentrated sulfuric acid (catalyst)

-

Toluene

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add perylene-3,9-dicarboxylic acid, a 10-fold molar excess of isobutanol, and a catalytic amount of concentrated sulfuric acid.

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield this compound as a light yellow to orange solid.

-

Confirm the purity and identity of the product using HPLC, ¹H NMR, and mass spectrometry.

Protocol 2: Live-Cell Staining with this compound

This protocol provides a general guideline for staining live cells with the hydrophobic dye this compound. Optimization of dye concentration and incubation time may be necessary for different cell types and experimental conditions.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Complete cell culture medium

-

Cells cultured on glass-bottom dishes or coverslips

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Prepare a Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

-

Prepare a Staining Solution: On the day of the experiment, dilute the stock solution in complete cell culture medium or PBS to the desired final concentration (e.g., 1-10 µM). It is recommended to test a range of concentrations to determine the optimal staining concentration for your specific cell type.

-

Cell Preparation: Grow cells to the desired confluency on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

-